molecular formula C16H24ClN B13446550 Rolicyclidine-d5 Hydrochloride CAS No. 1246815-30-4

Rolicyclidine-d5 Hydrochloride

Cat. No.: B13446550
CAS No.: 1246815-30-4
M. Wt: 270.85 g/mol
InChI Key: FEUATZUGYUSKIY-SQJASTRZSA-N
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Description

Rolicyclidine-d5 Hydrochloride, also known as 1-(1-Phenylcyclohexyl)pyrrolidine-d5 Hydrochloride, is a dissociative anesthetic compound. It is structurally similar to phencyclidine but is slightly less potent and has fewer stimulant effects. This compound is used primarily in scientific research due to its hallucinogenic and sedative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolicyclidine-d5 Hydrochloride involves the deuteration of Rolicyclidine, which is achieved by substituting hydrogen atoms with deuterium. The process typically involves the reaction of 1-phenylcyclohexylamine with pyrrolidine under controlled conditions to form the desired compound. The reaction is carried out in the presence of a deuterating agent to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced deuteration techniques to achieve the desired isotopic labeling. The compound is then purified and crystallized to obtain a high-purity product suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Rolicyclidine-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rolicyclidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the study of dissociative anesthetics.

    Biology: Employed in neuropharmacological studies to understand the effects of NMDA receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new anesthetic agents and in forensic analysis

Mechanism of Action

Rolicyclidine-d5 Hydrochloride primarily acts as an NMDA receptor antagonist. By blocking the activity of the NMDA receptor, it inhibits the excitatory neurotransmission mediated by glutamate. This results in the dissociative and anesthetic effects observed with the compound. Additionally, it has some affinity for dopamine receptors, contributing to its sedative properties .

Comparison with Similar Compounds

Rolicyclidine-d5 Hydrochloride is similar to other dissociative anesthetics such as:

This compound is unique due to its specific isotopic labeling with deuterium, which makes it valuable for research applications requiring stable isotope-labeled compounds.

Properties

CAS No.

1246815-30-4

Molecular Formula

C16H24ClN

Molecular Weight

270.85 g/mol

IUPAC Name

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H/i1D,3D,4D,9D,10D;

InChI Key

FEUATZUGYUSKIY-SQJASTRZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCC3)[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl

Origin of Product

United States

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